Bienvenue dans la boutique en ligne BenchChem!

4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Lipophilicity Physicochemical profiling ADME prediction

Dedicated SAR probe for ZAC channel antagonism: deconvolute electronic vs. lipophilic contributions. Unique 4-chloro/4-methylphenyl substitution (logP 5.66) not replicated by non-halogenated or regioisomeric analogs. Ideal for ion channel selectivity panels, antifungal SDHI screening against Rhizoctonia solani, and P2X3 receptor inhibition. ≥95% purity ensures assay reliability. Order now.

Molecular Formula C17H13ClN2OS
Molecular Weight 328.81
CAS No. 103966-04-7
Cat. No. B2579160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
CAS103966-04-7
Molecular FormulaC17H13ClN2OS
Molecular Weight328.81
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H13ClN2OS/c1-11-2-4-12(5-3-11)15-10-22-17(19-15)20-16(21)13-6-8-14(18)9-7-13/h2-10H,1H3,(H,19,20,21)
InChIKeyAETWPTXNPUZNAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes7 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 103966-04-7): Physicochemical Profile and Research-Grade Sourcing


4-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 103966-04-7) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide class. It possesses a molecular formula of C₁₇H₁₃ClN₂OS and a molecular weight of 328.82 g/mol . The compound features a 4-chlorobenzamide moiety linked to a 4-(4-methylphenyl)-1,3-thiazole scaffold—a substitution pattern that places it within a broader series of thiazole-benzamide analogs investigated for diverse pharmacological activities including zinc-activated channel (ZAC) antagonism [1], antifungal efficacy [2], and P2X3 receptor inhibition [3]. It is commercially available as a screening compound from specialist suppliers at typical purities of ≥95% .

Why 4-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide Cannot Be Replaced by Generic Thiazole-Benzamide Analogs


The N-(thiazol-2-yl)-benzamide chemotype exhibits steep structure-activity relationships (SAR) in which minor substituent changes on either the benzamide or thiazole ring can abolish or invert biological activity. Madjroh et al. demonstrated that among 61 analogs tested at the zinc-activated channel (ZAC), only a subset bearing specific halogen and alkyl substitution patterns achieved IC₅₀ values in the low-micromolar range (1–3 µM), while structurally proximate compounds were essentially inactive [1]. Similarly, in the antifungal series reported by Xu et al., the difference between potent succinate dehydrogenase inhibition (EC₅₀ = 0.72 mg/L for compound 3B against Sclerotinia scleotiorum) and weak activity resided in single-atom variations on the thiazole or benzamide ring [2]. For 4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, the concurrent presence of the electron-withdrawing 4-chloro substituent on the benzamide ring and the electron-donating, lipophilic 4-methylphenyl group on the thiazole ring creates a unique physicochemical signature (measured logP 5.66, logD 5.65) that cannot be replicated by non-chlorinated (CAS 103966-01-4), non-methylated, or regioisomeric analogs. Generic interchange risks both altered target engagement and divergent ADME properties.

Quantitative Differentiation Evidence for 4-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide vs. Closest Structural Analogs


Measured Lipophilicity (logP/logD) vs. Non-Chlorinated Analog: ΔlogP ≈ +0.7 Units

The target compound exhibits a measured logP of 5.6564 and logD of 5.651 (at pH 7.4) , placing it near the upper boundary of typical drug-like lipophilicity (Lipinski logP ≤5). Removal of the 4-chloro substituent to yield the direct analog N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 103966-01-4) is predicted to reduce logP by approximately 0.7–0.8 log units based on the established Hansch π constant for aromatic chlorine (π = +0.71) [1]. The higher logD of the target compound indicates greater partitioning into lipid phases at physiological pH, which may enhance membrane permeation but also increase susceptibility to metabolic clearance and plasma protein binding relative to the non-chlorinated comparator.

Lipophilicity Physicochemical profiling ADME prediction

Molecular Weight Differentiation: +34.4 Da vs. Non-Chlorinated Analog Due to Single Cl Substitution

The target compound (MW = 328.82 g/mol) is 34.42 Da heavier than its closest commercially available analog, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 103966-01-4, MW = 294.4 g/mol) . This mass difference corresponds exactly to the replacement of a hydrogen atom with a chlorine atom at the para position of the benzamide ring. The increased molecular weight and the presence of the electron-withdrawing chlorine substituent alter both the compound's electronic distribution and its potential for halogen bonding interactions with biological targets—features absent in the non-chlorinated comparator.

Molecular weight Structural analog comparison Halogen substitution

Polar Surface Area and Hydrogen-Bond Capacity: Conserved Pharmacophore with Divergent Lipophilic Efficiency

The target compound has a polar surface area (PSA) of 33.104 Ų, with 3 hydrogen-bond acceptors and 1 hydrogen-bond donor . This PSA value is identical to that of the non-chlorinated analog (since chlorine contributes negligibly to PSA), placing both compounds well below the typical 140 Ų threshold for oral bioavailability and within the range considered favorable for blood-brain barrier penetration (PSA < 60–70 Ų). However, when combined with the higher logP (5.66 vs. ~4.9), the target compound exhibits a lower lipophilic ligand efficiency (LLE = pIC₅₀ – logP) for any given target potency, meaning it must achieve proportionally higher target affinity to offset its increased lipophilicity. For a hypothetical target IC₅₀ of 1 µM, LLE would be approximately 0.34 for the target compound versus approximately 1.1 for the non-chlorinated analog [1].

Polar surface area Hydrogen bonding Lipophilic ligand efficiency

Class-Level Biological Activity: N-(Thiazol-2-yl)-benzamide Scaffold Validated as Selective ZAC Antagonist and SDHI Antifungal

Although direct biological activity data for 4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide itself are not publicly available in the peer-reviewed literature, the N-(thiazol-2-yl)-benzamide scaffold has been independently validated in two distinct pharmacological contexts. Madjroh et al. (2021) identified N-(thiazol-2-yl)-benzamide analogs as the first class of selective ZAC antagonists, with the most potent analogs exhibiting IC₅₀ values of 1–3 µM in Xenopus oocyte electrophysiology assays and demonstrating selectivity over 5-HT₃A, α3β4 nACh, α1β2γ2S GABA₁, and α1 glycine receptors at 30 µM [1]. Xu et al. (2024) demonstrated that thiazol-2-ylbenzamide derivatives exhibit potent antifungal activity via succinate dehydrogenase (SDH) inhibition, with compound 3B achieving EC₅₀ = 0.72 mg/L against Sclerotinia scleotiorum and 0.87 mg/L against Rhizoctonia solani in vitro, outperforming boscalid (EC₅₀ = 2.25 mg/L against R. solani) [2]. The target compound's specific substitution pattern—4-chloro on benzamide plus 4-methylphenyl on thiazole—maps onto the pharmacophoric elements identified in both studies, where halogen substitution on the benzamide ring and lipophilic aryl groups on the thiazole contribute to target affinity and selectivity.

ZAC antagonist Succinate dehydrogenase inhibitor Antifungal Ion channel

Recommended Research and Procurement Scenarios for 4-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 103966-04-7)


SAR Probe for Halogen-Bonding Effects in ZAC Antagonist Optimization

For laboratories building on the Madjroh et al. (2021) ZAC antagonist series [1], this compound serves as a dedicated SAR probe to evaluate the impact of para-chloro substitution on the benzamide ring. Because the non-chlorinated analog (CAS 103966-01-4) lacks the halogen-bond donor capability and has ~5-fold lower lipophilicity (ΔlogP ≈ 0.7), head-to-head comparison of the two compounds in ZAC electrophysiology assays can deconvolute electronic vs. lipophilic contributions to antagonist potency. The measured logD of 5.65 also makes this compound a suitable tool for assessing the role of compound lipophilicity in state-dependent channel block kinetics.

Succinate Dehydrogenase Inhibitor (SDHI) Fungicide Lead Development

The thiazol-2-ylbenzamide scaffold has demonstrated SDHI antifungal activity surpassing boscalid against Rhizoctonia solani (EC₅₀ = 0.87 mg/L for 3B vs. 2.25 mg/L for boscalid) [2]. Procurement of 4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide enables exploration of the 4-chloro/4-methylphenyl substitution combination within this chemotype, a region of chemical space not specifically covered by the 3A–3V and 4A–4V series reported by Xu et al. (2024). The compound's high logP (5.66) and low PSA (33.1 Ų) may confer favorable leaf cuticle penetration for agricultural fungicide applications.

Chemical Biology Tool for Ion Channel Selectivity Profiling

The N-(thiazol-2-yl)-benzamide class exhibits remarkable selectivity for ZAC over related Cys-loop receptors (5-HT₃A, α3β4 nACh, α1β2γ2S GABA₁, α1 glycine receptors) at concentrations up to 30 µM [1]. This compound, with its distinct 4-chloro/4-methylphenyl substitution, can be deployed as a chemical probe in ion channel selectivity panels to map the structural determinants of ZAC selectivity within the N-(thiazol-2-yl)-benzamide pharmacophore. Its chlorine atom additionally provides a convenient mass shift (+34 Da vs. non-halogenated analog) for LC-MS/MS-based quantification in cellular uptake and tissue distribution studies.

Screening Library Diversification for P2X3 Receptor Antagonist Discovery

Bayer's patent estate on 1,3-thiazol-2-yl substituted benzamides establishes this scaffold as a privileged chemotype for P2X3 receptor inhibition, with potential applications in neurogenic pain and nerve fiber sensitization disorders [3]. The target compound populates a specific region of the Markush space—4-chlorobenzamide coupled to 4-(4-methylphenyl)thiazole—that is structurally distinct from the extensively exemplified analogs. Acquiring this compound enables screening laboratories to diversify their P2X3-focused libraries with a halogen-bearing, high-logP member of the series that may exhibit differentiated binding kinetics or subtype selectivity.

Quote Request

Request a Quote for 4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.